![molecular formula C16H22ClNO4 B12084809 Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate](/img/structure/B12084809.png)
Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate typically involves the protection of the amine group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The chloromethyl group can be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate involves the protection of the amine group by the Boc group, which prevents unwanted side reactions during synthesis The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-butoxycarbonyl derivatives: These compounds also feature the Boc protecting group and are used for similar purposes in organic synthesis.
tert-Butyl esters: These compounds are used in esterification reactions and share similar reactivity patterns.
Uniqueness
Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate is unique due to its combination of a Boc-protected amine and a chloromethyl group, which provides multiple reactive sites for further functionalization. This makes it a versatile intermediate in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C16H22ClNO4 |
|---|---|
Poids moléculaire |
327.80 g/mol |
Nom IUPAC |
chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate |
InChI |
InChI=1S/C16H22ClNO4/c1-16(2,3)22-15(20)18-13(14(19)21-11-17)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m1/s1 |
Clé InChI |
HUDHPTXHLWWNJV-CYBMUJFWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1)C(=O)OCCl |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





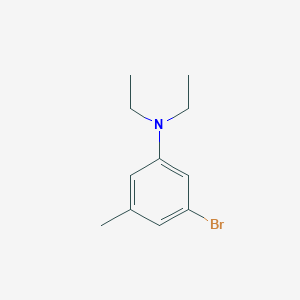

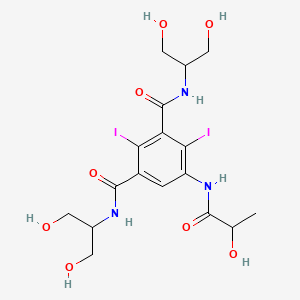
![Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester](/img/structure/B12084774.png)
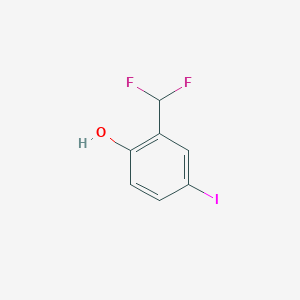

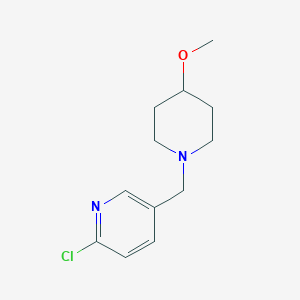


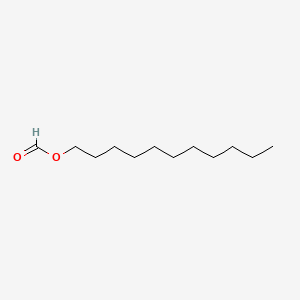
![9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-4-bromo-](/img/structure/B12084807.png)
